molecular formula C16H24N5O10P B10777552 Pantoyl adenylate

Pantoyl adenylate

Cat. No.: B10777552
M. Wt: 477.36 g/mol
InChI Key: GDPVENOGSVMRJL-FSRKKXLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pantoyl adenylate is an intermediate compound formed during the biosynthesis of pantothenate (vitamin B5). It is produced by the enzyme pantothenate synthetase, which catalyzes the ATP-dependent condensation of D-pantoate and β-alanine. This compound plays a crucial role in the biosynthesis of coenzyme A and the acyl carrier protein, both of which are essential for cell growth and various biosynthetic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pantoyl adenylate is synthesized through the enzymatic reaction catalyzed by pantothenate synthetase. The reaction involves the condensation of D-pantoate and β-alanine in the presence of ATP, resulting in the formation of this compound and pyrophosphate. The reaction is Mg²⁺-dependent and occurs in two sequential steps: the formation of this compound followed by the nucleophilic attack of β-alanine on the activated carbonyl group .

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant microorganisms engineered to overexpress pantothenate synthetase. These microorganisms are cultured under controlled conditions to optimize the yield of this compound. The compound is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Pantoyl adenylate primarily undergoes nucleophilic substitution reactions. The activated carbonyl group in this compound is susceptible to nucleophilic attack, leading to the formation of various derivatives .

Common Reagents and Conditions:

Major Products: The major product formed from the reaction of this compound with β-alanine is pantothenate (vitamin B5). Other derivatives can be formed depending on the nucleophile used .

Mechanism of Action

Pantoyl adenylate exerts its effects through its role as an intermediate in the biosynthesis of pantothenate. The enzyme pantothenate synthetase catalyzes the formation of this compound from D-pantoate and β-alanine in an ATP-dependent reaction. The this compound intermediate then undergoes nucleophilic attack by β-alanine to form pantothenate. This process is crucial for the biosynthesis of coenzyme A and the acyl carrier protein, which are involved in various metabolic pathways .

Comparison with Similar Compounds

Pantoyl adenylate is similar to other acyl adenylate intermediates, such as aminoacyl adenylates, which are formed during the synthesis of aminoacyl-tRNA. this compound is unique in its role in the biosynthesis of pantothenate. Other similar compounds include:

This compound’s uniqueness lies in its specific role in the biosynthesis of pantothenate, which is essential for the production of coenzyme A and the acyl carrier protein .

Properties

Molecular Formula

C16H24N5O10P

Molecular Weight

477.36 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2R)-2,4-dihydroxy-3,3-dimethylbutanoate

InChI

InChI=1S/C16H24N5O10P/c1-16(2,4-22)11(25)15(26)31-32(27,28)29-3-7-9(23)10(24)14(30-7)21-6-20-8-12(17)18-5-19-13(8)21/h5-7,9-11,14,22-25H,3-4H2,1-2H3,(H,27,28)(H2,17,18,19)/t7-,9-,10-,11+,14-/m1/s1

InChI Key

GDPVENOGSVMRJL-FSRKKXLISA-N

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Canonical SMILES

CC(C)(CO)C(C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Origin of Product

United States

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